

Chemical structure and properties of Acetylisovaleryltylosin tartrate

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Compound of Interest

Compound Name: Acetylisovaleryltylosin (tartrate)

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Acetylisovaleryltylosin Tartrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylisovaleryltylosin tartrate, a semi-synthetic macrolide antibiotic, is a derivative of tylosin. It is primarily used in veterinary medicine to treat and prevent bacterial infections. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and analytical methodologies. It also explores its mechanism of action, including its role in the inhibition of bacterial protein synthesis and its anti-inflammatory effects through the suppression of the NF-kB signaling pathway. Detailed experimental protocols for its analysis and visualizations of key biological and experimental processes are included to support research and development efforts.

Chemical Structure and Identification

Acetylisovaleryltylosin tartrate, also known as Tylvalosin tartrate, is a complex macrolide antibiotic. Its structure is characterized by a 16-membered lactone ring, substituted with various sugar moieties. The tartrate salt form enhances its solubility and stability.[1]

Synonyms: Tylvalosin tartrate, Aivlosin[2] CAS Number: 63428-13-7[2]



Physicochemical Properties

The physicochemical properties of Acetylisovaleryltylosin tartrate are summarized in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

Property	Value	References
Molecular Formula	C57H93NO25	[2][3][4][5]
Molecular Weight	1192.34 g/mol	[2][4]
Appearance	White to off-white solid powder	[5]
Melting Point	208 - 211°C	[5]
Solubility	DMSO: 100 mg/mL (83.87 mM) Ethanol: ~30 mg/mL Methanol: Slightly soluble Water: Soluble Chloroform: Soluble Ethyl acetate: Slightly soluble Ether: Slightly soluble Hexane: Insoluble PBS (pH 7.2): Slightly soluble	[4][6][7][8]
UV/Vis (λmax)	290 nm	[6][7]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[4]
Stability	Stable in plasma at 4°C and room temperature for 24 hours. Stable for at least 30 days at -40°C in plasma. Stock solutions are stable for up to 60 days at -40°C.	[1]

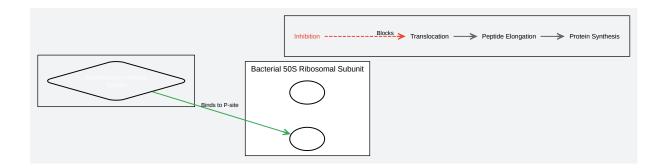
Mechanism of Action



Antibacterial Activity

Acetylisovaleryltylosin tartrate exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation. [9][10] This action is primarily bacteriostatic.

Diagram: Mechanism of Antibacterial Action



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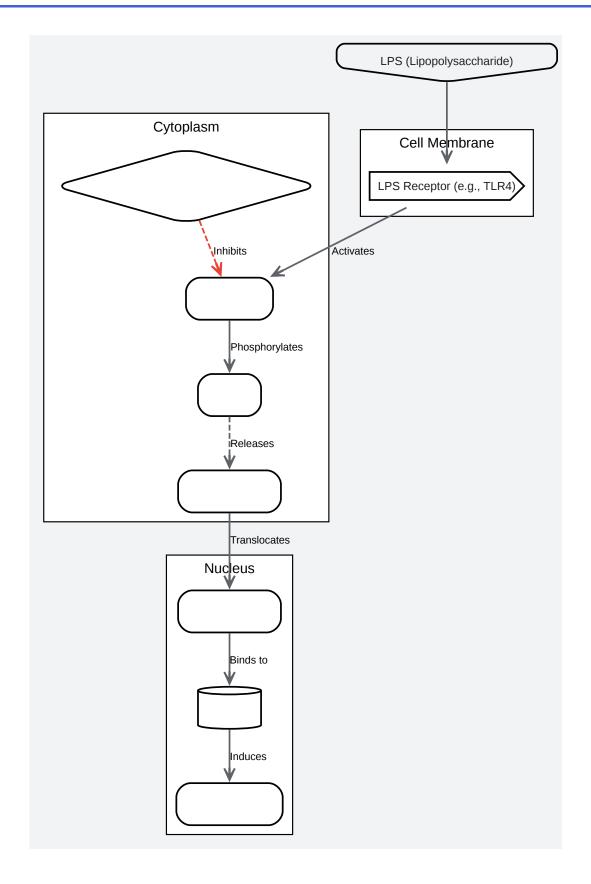
Caption: Binding of Acetylisovaleryltylosin Tartrate to the 50S ribosomal subunit blocks translocation.

Anti-inflammatory Activity

Beyond its antibacterial properties, Acetylisovaleryltylosin tartrate exhibits anti-inflammatory effects. It has been shown to attenuate acute lung injury by suppressing the activation of Nuclear Factor-kappa B (NF-κB).[7][11] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Diagram: Suppression of NF-kB Signaling Pathway





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Caption: Acetylisovaleryltylosin tartrate inhibits the phosphorylation of IkB α by IKK.



Experimental Protocols High-Performance Liquid Chromatography (HPLC) for Quantification in Plasma

This section details a validated HPLC method for the quantification of Acetylisovaleryltylosin tartrate in plasma.[1]

Instrumentation and Conditions:

- HPLC System: Agilent HPLC with Diode-Array Detector (DAD)[1]
- Column: C18 column
- Mobile Phase: A mixture of 0.3% formic acid in water (A) and acetonitrile (B) (78:22, v/v)[1]
- Flow Rate: Not specified, but typical analytical flow rates are around 1 mL/min.
- Detection Wavelength: 220 nm[1]
- Internal Standard: Enrofloxacin[1]

Sample Preparation:

- To 500 μL of plasma, add 20 μL of the internal standard solution (25 μg/mL).
- Add 400 µL of a mixture of 0.1% formic acid in acetonitrile.
- Vortex for 1 minute and sonicate for 5 minutes at room temperature.
- Centrifuge at 15,000 x g for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness.
- Reconstitute the residue in 75 μL of water and inject into the HPLC system.[1]

Validation Parameters:

Linearity Range: 0.1 to 5 µg/mL (r² ≥ 0.9998)[1]







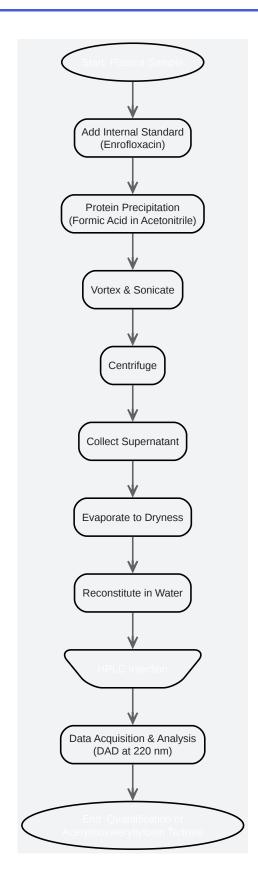
• Limit of Detection (LOD): 0.05 μg/mL[1]

• Limit of Quantification (LOQ): $0.1 \mu g/mL[1]$

• Recovery: 89.66% to 96.92%[1]

Diagram: HPLC Analysis Workflow





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Caption: Workflow for the sample preparation and analysis of Acetylisovaleryltylosin tartrate in plasma by HPLC.

Conclusion

Acetylisovaleryltylosin tartrate is a potent macrolide antibiotic with significant applications in veterinary medicine. Its well-characterized chemical structure and physicochemical properties, combined with established analytical methods, provide a solid foundation for its continued study and development. The dual mechanism of action, encompassing both direct antibacterial activity and anti-inflammatory effects, makes it a valuable therapeutic agent. This guide provides essential technical information to support researchers and professionals in the field of drug development.

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